Atazanavir Sulfate

HIV Protease Inhibitor Metabolic Safety

Atazanavir Sulfate (CAS 229975-97-7), the sulfate salt of the azapeptide HIV-1 protease inhibitor, is the first PI approved for once-daily oral dosing. Unlike darunavir or lopinavir, atazanavir's signature I50L resistance mutation paradoxically increases HIV-1 susceptibility to other PIs, enabling strategic treatment sequencing. Clinical evidence confirms no association with ischemic CVD, in contrast to darunavir/ritonavir. Switching from lopinavir/r reduces triglycerides by 182 mg/dL and visceral adipose tissue by 31 cm². The capsule formulation delivers 35.5% higher bioavailability than powder in pediatric patients ≥15 kg. This distinct resistance, metabolic, and cardiovascular safety profile makes atazanavir non-substitutable in procurement planning for salvage therapy, CVD-risk populations, and pediatric regimens.

Molecular Formula C38H54N6O11S
Molecular Weight 802.9 g/mol
CAS No. 229975-97-7
Cat. No. B000745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtazanavir Sulfate
CAS229975-97-7
Synonyms232632, BMS
3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester
atazanavir
atazanavir sulfate
BMS 232632
BMS 232632 05
BMS-232632
BMS-232632-05
BMS232632
BMS23263205
CGP 73547
CGP 75136
CGP 75176
CGP 75355
CGP-73547
CGP-75136
CGP-75176
CGP-75355
CGP73547
CGP75136
CGP75176
CGP75355
Reyataz
Molecular FormulaC38H54N6O11S
Molecular Weight802.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
InChIInChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1
InChIKeyDQSGVVGOPRWTKI-QVFAWCHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atazanavir Sulfate CAS 229975-97-7: Technical Baseline for HIV Protease Inhibitor Procurement


Atazanavir Sulfate (CAS 229975-97-7), the sulfate salt form of the azapeptide HIV-1 protease inhibitor atazanavir, is distinguished as the first protease inhibitor (PI) approved for once-daily oral administration [1]. Unlike earlier-generation PIs, atazanavir does not elevate serum lipids—a common class-associated toxicity [2]. It exhibits potent anti-HIV-1 activity with an EC50 of 2.6–5.3 nM and EC90 of 9–15 nM in cell culture [3]. As a substrate and inhibitor of CYP3A4 and P-glycoprotein (P-gp), its pharmacokinetics are routinely managed via ritonavir boosting [4].

Why Atazanavir Sulfate Is Not Interchangeable with Darunavir or Lopinavir: A Procurement Perspective


Despite sharing a common mechanism (HIV-1 protease inhibition) and ritonavir-boosting strategy, atazanavir cannot be simply substituted for darunavir or lopinavir due to materially divergent resistance mutation signatures, metabolic safety profiles, and cardiovascular risk associations. Atazanavir's signature I50L protease mutation confers atazanavir-specific resistance while paradoxically increasing susceptibility to other PIs including darunavir—a phenomenon with direct implications for salvage therapy sequencing [1]. Moreover, contemporary observational data indicate that darunavir/ritonavir is associated with increased cardiovascular disease (CVD) risk, whereas atazanavir/ritonavir has not been shown to carry this association [2]. These clinically consequential differences make direct substitution without regimen reassessment inappropriate.

Atazanavir Sulfate Differentiation: Six Evidence-Based Reasons to Select Over Darunavir and Lopinavir


Favorable Fasting Lipid Profile vs. Darunavir/Ritonavir: Short-Term Monotherapy Data

In a 4-week randomized comparison in HIV-negative adults, atazanavir/ritonavir (300/100 mg daily) demonstrated a significantly smaller increase in fasting total cholesterol compared to darunavir/ritonavir (800/100 mg daily). The quantified difference in mean change from baseline for total cholesterol was +0.3 mmol/L for atazanavir/r versus +0.8 mmol/L for darunavir/r (p=0.041) [1].

HIV Protease Inhibitor Metabolic Safety

Significantly Lower Triglycerides and Visceral Fat vs. Lopinavir/Ritonavir After Switch

In a 6-month randomized switch study of HIV-infected patients with hyperinsulinemia or dyslipidemia, switching from lopinavir/ritonavir to atazanavir/ritonavir produced a treatment effect of -182 ± 64 mg/dL in triglycerides (p=0.02) and reduced visceral adipose tissue area by -31 ± 11 cm² (p=0.047) relative to continued lopinavir/r [1].

HIV Protease Inhibitor Metabolic Switching

Distinct Resistance Mutation Signature (I50L) with Increased Susceptibility to Other PIs

Atazanavir's signature resistance mutation, I50L, confers atazanavir-specific resistance while paradoxically increasing susceptibility to other protease inhibitors. In an analysis of 31 mutation patterns, the median predicted fold-change (FC) for darunavir decreased from 3.3 to 0.5 in the presence of I50L, and for lopinavir from 34.9 to 1.3 [1].

HIV Drug Resistance Protease Inhibitor

Absence of Cardiovascular Disease Risk Association vs. Darunavir/Ritonavir

A 2021 expert review of cardiovascular risks associated with contemporary protease inhibitors concludes that darunavir/ritonavir has been shown to be associated with increased CVD risk, with a cumulative effect as exposure duration increases, whereas atazanavir/ritonavir has not been shown to be associated with CVD [1]. This class-level inference distinguishes atazanavir from darunavir in long-term safety considerations.

HIV Cardiovascular Safety Protease Inhibitor

Quantified Hyperbilirubinemia Risk Stratified by UGT1A1 Genotype

Atazanavir-associated hyperbilirubinemia is strongly modulated by UGT1A1*28 genotype. In a longitudinal cohort study, 67% of individuals homozygous for UGT1A1*28 receiving atazanavir or indinavir experienced ≥2 episodes of hyperbilirubinemia in the jaundice range (>43 µmol/L), compared to 7% of those with the common allele not receiving these PIs (P<0.001) [1].

HIV Pharmacogenetics Drug Safety

Pediatric Capsule vs. Powder Formulation Bioavailability Differential

In a model-based analysis of pediatric pharmacokinetic data, the relative bioavailability (Frel) of atazanavir powder formulation was 35.5% lower than that of the capsule formulation, while ritonavir co-medication increased atazanavir bioavailability by 132% [1]. This quantifies the formulation-dependent exposure variability that must be accounted for in pediatric dosing.

HIV Pediatric Pharmacology Formulation Science

Atazanavir Sulfate Procurement: Validated Use Cases Derived from Comparative Evidence


Switching from Lopinavir/Ritonavir for Metabolic Toxicity Mitigation

In patients on lopinavir/r with dyslipidemia or central adiposity, switching to atazanavir/r provides quantifiable metabolic improvements. Evidence from a 6-month randomized switch study demonstrates a 182 mg/dL reduction in triglycerides and 31 cm² reduction in visceral adipose tissue area [1]. Procurement of atazanavir for this switch indication is supported by direct comparative data showing superiority over continued lopinavir/r in metabolic parameters.

Salvage Therapy Sequencing Where Darunavir/Lopinavir Remain Viable

Atazanavir's signature I50L mutation confers atazanavir-specific resistance while increasing susceptibility to other PIs including darunavir (FC decreases from 3.3 to 0.5) and lopinavir (FC decreases from 34.9 to 1.3) [2]. This bidirectional resistance profile supports using atazanavir earlier in treatment sequencing, as failure may preserve—rather than compromise—subsequent PI options. Procurement for this sequencing strategy is justified by the distinct mutational pathway.

Long-Term Therapy in Aging Populations with Cardiovascular Risk

For patients with pre-existing cardiovascular risk factors or advanced age, atazanavir/r is distinguished from darunavir/r by the absence of an observed association with ischemic CVD events. Contemporary evidence synthesis indicates darunavir/r is associated with increased CVD risk in a cumulative exposure-dependent manner, whereas atazanavir/r has not been shown to carry this association [3]. Procurement for this population prioritizes atazanavir over darunavir based on differential long-term safety signals.

Pediatric Dosing Optimization via Capsule Formulation Selection

In pediatric patients ≥15 kg, the capsule formulation of atazanavir provides 35.5% higher relative bioavailability compared to the powder formulation, while ritonavir boosting increases bioavailability by 132% [4]. Model-based weight-band dosing recommendations rely on these formulation-specific bioavailability differences. Procurement of the capsule formulation is preferred where pediatric dosing precision and adherence to exposure targets are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atazanavir Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.